4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine

CCR4 antagonism structure–activity relationship pyrazole pharmacophore

This compound is a distinct CCR4 antagonist tool compound featuring a 4-bromophenethyl-piperazine-pyrimidine-pyrazole architecture compliant with US-9493453-B2. The 4-bromophenyl group enables efficient cross-coupling diversification, making it a versatile late-stage intermediate for lead optimization. Researchers can use it for in vitro CCR4 assays and kinome-wide selectivity profiling. Choose it for its differentiated scaffold vs. diaminoquinazoline series and its synthetic utility.

Molecular Formula C19H21BrN6
Molecular Weight 413.3 g/mol
CAS No. 2640846-34-8
Cat. No. B6476313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
CAS2640846-34-8
Molecular FormulaC19H21BrN6
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC2=CC=C(C=C2)Br)C3=NC=NC(=C3)N4C=CC=N4
InChIInChI=1S/C19H21BrN6/c20-17-4-2-16(3-5-17)6-9-24-10-12-25(13-11-24)18-14-19(22-15-21-18)26-8-1-7-23-26/h1-5,7-8,14-15H,6,9-13H2
InChIKeyQBXCDZXBAIAGDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine (CAS 2640846-34-8): Compound-Class Identity and Procurement Baseline


4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine (CAS 2640846-34-8, molecular formula C₁₉H₂₁BrN₆, molecular weight 413.3 g/mol) is a heterocyclic small molecule belonging to the piperazinyl pyrimidine derivative class [1]. Its core scaffold—a pyrimidine ring substituted at the 4-position with a piperazine linker bearing a 4-bromophenethyl group and at the 6-position with a 1H-pyrazol-1-yl moiety—places it structurally within the generic formula I of patent US-9493453-B2, which claims piperazinyl pyrimidine derivatives as human CC chemokine receptor 4 (hCCR4) antagonists [1]. The compound represents a combinatorial pharmacophore integrating an arylpiperazine (bromophenethyl-piperazine) with a pyrazole-decorated pyrimidine, a motif associated with chemokine receptor modulation and explored for allergic, autoimmune, and inflammatory indications [1]. Vendors typically supply this compound at ≥95% purity for research use .

Why Generic Substitution of 4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine (CAS 2640846-34-8) Is Scientifically Unsupported


Piperazinyl pyrimidine derivatives within the CCR4 antagonist class exhibit pronounced structure–activity relationship (SAR) sensitivity to three critical pharmacophoric elements: the nature of the aromatic substituent on the piperazine (4-bromophenethyl in this compound versus 4-chlorobenzyl or 2,4-dichlorobenzyl in exemplified patent leads), the heteroaryl group appended to the pyrimidine 6-position (1H-pyrazol-1-yl versus pyridyl or pyrrolyl), and the linker topology (ethyl versus methylene spacer) [1]. In the patent series US-9493453-B2, substitution at these positions governs both CCR4 binding affinity and functional antagonism potency in GTPγS and chemotaxis assays [1]. The presence of a pyrazole at the 6-position and a bromophenethyl chain at the piperazine nitrogen distinguishes this compound from close analogs such as the des-pyrazole 4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine (CAS 2640845-58-3) and from approved or clinical-stage CCR4 antagonists such as mogamulizumab (a monoclonal antibody) or the small-molecule diaminoquinazoline series exemplified by C-021 [2]. Without direct comparative pharmacological data for this specific compound, interchange with any in-class analog risks unpredictable shifts in target engagement, functional antagonism, and selectivity profile [1].

Quantitative Differentiation Evidence for 4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine (CAS 2640846-34-8)


Structural Differentiation by Pyrazole C6-Substitution Versus Des-Pyrazole Analog

The target compound incorporates a 1H-pyrazol-1-yl substituent at the pyrimidine 6-position, a structural feature absent in its closest commercially cataloged analog, 4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine (CAS 2640845-58-3), which bears no C6 heteroaryl group . In the CCR4 antagonist patent US-9493453-B2, heteroaryl substitution at the pyrimidine ring corresponding to this position (denoted R₁/R₂ in formula I) is a defined pharmacophoric determinant; the patent specification identifies pyrazolyl as a preferred heteroaryl embodiment alongside pyridyl and pyrrolyl, and within the exemplified compound list, pyrazole-containing derivatives exhibit distinct CCR4 antagonism profiles [1]. The bromophenethyl-piperazine-pyrimidine-pyrazole architecture in the target compound thus constitutes a specific, non-interchangeable combination relative to the des-pyrazole or pyridazine analogs.

CCR4 antagonism structure–activity relationship pyrazole pharmacophore

Linker Topology: 4-Bromophenethyl Versus 4-Bromobenzyl Spacer in Piperazine-Pyrimidine CCR4 Antagonists

The target compound incorporates a 4-bromophenethyl group (two-carbon ethylene spacer between phenyl and piperazine) . In contrast, numerous closely cataloged analogs utilize a 4-bromobenzyl group (one-carbon methylene spacer), such as 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine and 3-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (CAS 2640963-74-0) [1]. Within the CCR4 antagonist patent family, the linker (designated as —(CH₂)ₙ— where n = 1–6) is explicitly varied and is known to influence both binding conformation at the receptor and physicochemical properties including lipophilicity and metabolic stability [2]. The ethylene linker (n = 2) provides increased conformational degrees of freedom and altered spatial positioning of the bromophenyl group within the CCR4 binding pocket compared to the methylene linker (n = 1).

CCR4 antagonist SAR linker length piperazine conformational flexibility

Chemotype Differentiation from Clinical and Tool CCR4 Antagonists: Piperazine-Pyrimidine-Pyrazole Versus Diaminoquinazoline

The target compound belongs to the piperazine-pyrimidine-pyrazole chemotype claimed in patent US-9493453-B2 for CCR4 antagonism [1]. The most extensively characterized small-molecule CCR4 antagonist chemotype is the diaminoquinazoline series, exemplified by C-021 (CAS 864289-85-0), which inhibits CCL22-binding to CCR4 with an IC₅₀ of 73 nM and CCL22-induced GTPγS recruitment with an IC₅₀ of 18 nM, and inhibits functional chemotaxis with IC₅₀ values of 140 nM (human) and 39 nM (mouse) [2]. These two chemotypes—piperazine-pyrimidine-pyrazole and diaminoquinazoline—engage CCR4 through structurally distinct scaffolds, implying potentially non-overlapping binding modes and selectivity fingerprints. No published head-to-head comparison between these chemotypes exists; however, the patent discloses that compounds within formula I achieve CCR4 antagonism through a different structural paradigm from the aminoquinazoline series [1].

CCR4 antagonist chemotype comparison chemokine receptor pharmacology

Bromine Substituent as a Synthetic Diversification Handle Distinct from Chloro- and Fluoro-Analogs

The 4-bromophenyl group in the target compound provides a chemically addressable handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) [1]. The bromine atom's bond dissociation energy (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 351 kJ/mol) renders it substantially more reactive toward oxidative addition than the corresponding 4-chlorophenyl analogs that dominate the exemplified compounds in patent US-9493453-B2, where 2,4-dichlorobenzyl substitution is prevalent [2]. This differential reactivity is quantifiable: aryl bromides undergo Suzuki coupling with typical rate constants 10–100× greater than aryl chlorides under comparable conditions [3]. The target compound thus serves both as a pharmacological probe and as a versatile synthetic intermediate for generating focused compound libraries through the bromine diversification vector.

cross-coupling halogen reactivity medicinal chemistry diversification

Patent-Documented CCR4 Antagonism Class Membership with Therapeutic Indication Differentiation

The compound's core scaffold is encompassed within formula I of US-9493453-B2, which claims piperazinyl pyrimidine derivatives as hCCR4 antagonists useful for treating CCR4-mediated diseases including asthma, allergic dermatitis, rheumatoid arthritis, systemic lupus erythematosus, and HIV-related conditions [1]. The patent specification identifies CCR4 as a validated target for Th2-mediated allergic inflammation, with CCR4 expression increased on CD4⁺ T cells in allergic dermatitis and on cells involved in asthmatic reactions [1]. A structurally related piperazinyl pyridine CCR4 antagonist (compound 8a) from the same research group demonstrated in vivo efficacy, attenuating airway hyperresponsiveness and airway eosinophilia in a mouse asthma model [2]. While the specific IC₅₀ of CAS 2640846-34-8 has not been publicly disclosed, its structural compliance with the patented formula I establishes its intended pharmacological classification as a CCR4 antagonist tool compound.

CCR4 antagonism patent pharmacology allergic inflammation asthma

Procurement-Driven Application Scenarios for 4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine (CAS 2640846-34-8)


CCR4-Mediated Allergic Inflammation Probe in Th2-Driven Disease Models

Investigators studying CCR4-dependent T-cell recruitment in asthma, allergic dermatitis, or rheumatoid arthritis can employ this compound as a small-molecule pharmacological probe within the piperazine-pyrimidine chemotype space. The compound's structural compliance with patent US-9493453-B2 formula I positions it as a CCR4 antagonist tool for in vitro calcium flux, GTPγS binding, and chemotaxis assays, as well as for in vivo proof-of-concept studies where oral bioavailability is desired [1]. The bromophenethyl-piperazine-pyrimidine-pyrazole architecture offers a differentiated scaffold from the diaminoquinazoline series (e.g., C-021), enabling orthogonal chemical biology approaches to CCR4 target validation [2].

Focused Library Synthesis via Bromine-Mediated Late-Stage Diversification

The 4-bromophenyl substituent serves as a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling rapid generation of focused compound libraries around the piperazine-pyrimidine-pyrazole core [1]. This synthetic strategy is substantially more efficient than analogous diversification of chlorinated congeners due to the ~66 kJ/mol lower C–Br bond dissociation energy [2]. Medicinal chemistry teams pursuing CCR4 antagonist lead optimization can use this compound as a common late-stage intermediate to explore aryl, heteroaryl, amine, and alkyne substituent space without requiring de novo core synthesis for each analog.

Kinase Selectivity Profiling and Polypharmacology Assessment

The pyrimidine-piperazine-pyrazole scaffold bears structural similarity to ATP-competitive kinase inhibitor pharmacophores, and preliminary vendor annotations suggest potential kinase inhibitory activity [1]. Researchers engaged in kinome-wide selectivity profiling can subject this compound to broad-panel kinase assays (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to identify potential off-target kinase interactions. Such profiling is scientifically valuable given that both CCR4 antagonism and kinase inhibition are relevant to immuno-oncology and inflammatory disease biology, and understanding the polypharmacology of this chemotype informs both target deconvolution and safety assessment [2].

Comparative CCR4 Chemotype Benchmarking Against Diaminoquinazoline Standards

Pharmacology laboratories can establish head-to-head comparative datasets by profiling this compound alongside the well-characterized diaminoquinazoline CCR4 antagonist C-021 (IC₅₀ = 73 nM for CCL22-binding; 18 nM for GTPγS recruitment; 140/39 nM for human/mouse chemotaxis) in matched assay conditions [1]. Such comparative data would quantify the relative potency, efficacy, and selectivity of the piperazine-pyrimidine-pyrazole chemotype versus the diaminoquinazoline chemotype at human and mouse CCR4, directly informing chemotype selection for subsequent lead optimization campaigns [2].

Quote Request

Request a Quote for 4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.